molecular formula C10H7ClFN3O B1467570 1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1465068-07-8

1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1467570
CAS RN: 1465068-07-8
M. Wt: 239.63 g/mol
InChI Key: YNCWABRODHZPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains a 1,2,3-triazole ring, a common structure in many biologically active compounds . The presence of the chloro and fluoro substituents on the phenyl ring could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry . These techniques would provide information about the compound’s functional groups, molecular weight, and overall structure.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine and chlorine atoms, as well as the electron-donating methyl group. The aldehyde group could undergo various reactions, such as nucleophilic addition or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar aldehyde group and the halogen atoms could affect the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including compounds like 1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, play a critical role in the development of new drugs due to their diverse biological activities. They are part of a class of five-membered heterocyclic compounds that have shown a broad range of biological activities. The interest in developing novel triazoles with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases, has increased. This review highlighted the significance of triazole derivatives in therapeutic advancements, emphasizing the need for new, more efficient preparations that consider green chemistry, energy savings, and sustainability (Ferreira et al., 2013).

Synthesis and Chemical Properties

The development of novel synthetic routes for 1,4-disubstituted 1,2,3-triazoles has been a focal point of research due to their significant dipole moment and stability, which support hydrogen bonding and dipole-dipole interactions with biological targets. The copper(I) catalyzed regioselective synthesis introduced by Sharpless and Meldal has been particularly noteworthy, facilitating the exploration of new pathways for developing biologically active 1,2,3-triazoles (Kaushik et al., 2019).

Environmental Applications

1,2,3-Triazole derivatives have also found applications in environmental science, particularly as corrosion inhibitors for metal surfaces. Their aromatic stability and resistance to reduction, oxidation, or hydrolysis in acidic and basic environments make them suitable for protecting steels, copper, iron, aluminum, and their alloys in aggressive media. The eco-friendly synthesis methods reviewed, including those using water extracts and biosourced catalysts, offer advantages in terms of reaction times, yields, and applicability to industrial drug synthesis and other areas (de Souza et al., 2019).

Anticancer Research

The hybridization of 1,2,3-triazole with other anticancer pharmacophores has emerged as a promising strategy in the fight against cancer, including drug-resistant variants. The synthesis of 1,2,3-triazole-containing hybrids has been driven by the need for novel anticancer agents with reduced side effects and improved efficacy. These compounds have demonstrated a range of activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties, making them valuable in therapeutic interventions for cancer treatment (Xu et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. It could also be interesting to investigate the influence of different substituents on the compound’s properties .

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O/c11-10-3-8(12)2-1-7(10)4-15-5-9(6-16)13-14-15/h1-3,5-6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCWABRODHZPNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.